molecular formula C19H40O B7778543 Nonadecan-9-ol

Nonadecan-9-ol

Cat. No. B7778543
M. Wt: 284.5 g/mol
InChI Key: HLHQTVSGPIZGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonadecan-9-ol is a useful research compound. Its molecular formula is C19H40O and its molecular weight is 284.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nonadecan-9-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonadecan-9-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Drug Development and Biomedical Research :

    • Nonadecan-9-ol derivatives have been studied for their potential in treating diseases like malaria and schistosomiasis. Compounds like 1,2,6,7-tetraoxaspiro[7.11]nonadecan (N-89) show strong killing effects against parasites, specifically targeting lysosome-like organelles in the juvenile stage of Schistosoma mansoni, potentially disrupting their function and leading to worm death (Yamabe et al., 2017).
  • Chemical Synthesis and Industrial Applications :

    • Nonadecan-9-ol and related compounds have applications in the synthesis of biolubricants and biopolyesters. For instance, the transformation of oleic acid into various derivatives, including 9-hydroxynonanoic acid and 1,9-nonanedioic acid, has been explored for producing environmentally friendly lubricants and polymeric materials (Salimon et al., 2012), (Lee et al., 2019).
  • Energy Storage and Building Materials :

    • Nonadecan-9-ol derivatives have been used in the development of thermal energy storage materials. For instance, n-nonadecane/cement composites are used for storing thermal energy in buildings, enhancing energy efficiency (Li et al., 2010).
  • Molecular Biology and Genetic Research :

    • In molecular biology, nonadecanucleotides have been employed for specific mutagenesis in the human beta-globin gene, showcasing their utility in genetic engineering and research (Wallace et al., 1981).

properties

IUPAC Name

nonadecan-9-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h19-20H,3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHQTVSGPIZGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonadecan-9-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.